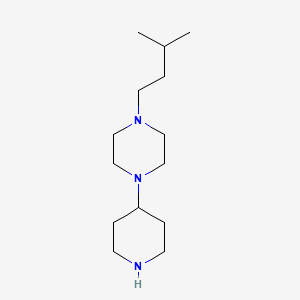![molecular formula C13H6BrF6NO B15291653 4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15291653.png)
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline is a complex organic compound characterized by multiple halogen substituents. This compound is notable for its unique structure, which includes bromine, fluorine, and trifluoromethyl groups. These substituents confer distinct chemical reactivities, making the compound a valuable building block in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common route includes the nucleophilic aromatic substitution of a suitable phenol derivative with a halogenated aniline. The reaction conditions often require the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, is also common to introduce the phenoxy group. These methods allow for the efficient and scalable production of the compound with high purity.
化学反応の分析
Types of Reactions
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The aniline group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: The bromine substituent allows for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
Nucleophilic Substitution: Substituted anilines or phenols.
Oxidation: Azo compounds or nitro derivatives.
Reduction: Amines or hydrazines.
Coupling Reactions: Biaryl compounds or extended aromatic systems.
科学的研究の応用
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes and bioactive molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers for electronic devices.
作用機序
The mechanism of action of 4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline involves its interaction with specific molecular targets. The compound’s halogen substituents can engage in halogen bonding, influencing the binding affinity and specificity towards enzymes or receptors. The aniline group can participate in hydrogen bonding and π-π interactions, further modulating its biological activity. These interactions can affect various biochemical pathways, including signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
4-Bromo-2,6-difluoroaniline: Shares the bromine and fluorine substituents but lacks the phenoxy and trifluoromethyl groups.
2,6-Dibromo-4-(trifluoromethoxy)aniline: Contains bromine and trifluoromethoxy groups but differs in the position and type of substituents.
4-Bromo-2,2,2-trifluoroacetophenone: Features bromine and trifluoromethyl groups but has a different core structure.
Uniqueness
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline is unique due to its combination of multiple halogen substituents and the phenoxy group. This structural complexity provides a versatile platform for chemical modifications and enhances its reactivity and application potential in various fields.
特性
分子式 |
C13H6BrF6NO |
|---|---|
分子量 |
386.09 g/mol |
IUPAC名 |
4-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline |
InChI |
InChI=1S/C13H6BrF6NO/c14-6-3-7(15)11(21)10(4-6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
InChIキー |
NZCFLURXEOWQJI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)OC2=C(C(=CC(=C2)Br)F)N)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



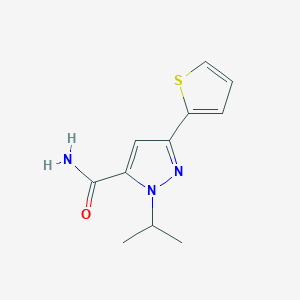
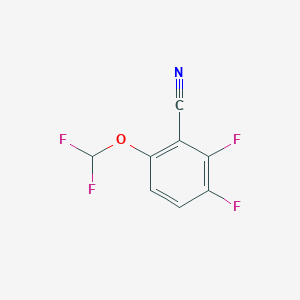
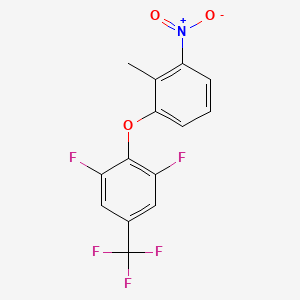

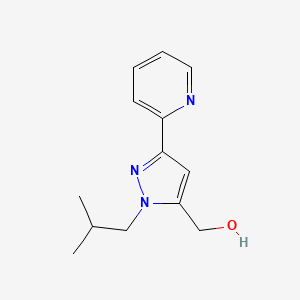
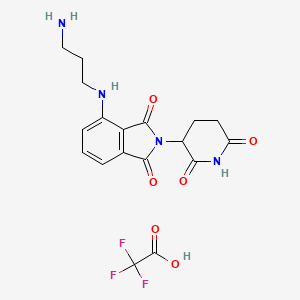
![3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15291610.png)
![Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester](/img/structure/B15291614.png)
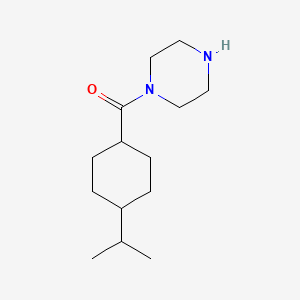

![3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene](/img/structure/B15291637.png)

